molecular formula C28H22O6 B4876883 2,2'-biphenyldiyl bis(2-methoxybenzoate)

2,2'-biphenyldiyl bis(2-methoxybenzoate)

Cat. No.: B4876883
M. Wt: 454.5 g/mol
InChI Key: AVYVDDMEDLSGRM-UHFFFAOYSA-N
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Description

2,2'-Biphenyldiyl bis(2-methoxybenzoate) (C₂₈H₂₂O₆; molecular weight: 454.48 g/mol) is a biphenyl-based ester compound featuring two 2-methoxybenzoate groups symmetrically attached to a central biphenyl scaffold . Its structure combines aromatic rigidity with ester functional groups, which may influence its physicochemical properties, such as volatility, solubility, and stability.

Properties

IUPAC Name

[2-[2-(2-methoxybenzoyl)oxyphenyl]phenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c1-31-23-15-7-5-13-21(23)27(29)33-25-17-9-3-11-19(25)20-12-4-10-18-26(20)34-28(30)22-14-6-8-16-24(22)32-2/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVDDMEDLSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally or functionally related molecules:

3-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (C₁₈H₁₅F₃N₂O₃)

  • Structural Differences :
    • Backbone : The target compound has a biphenyl core, while the comparator features an oxazole ring fused with a carboxamide group.
    • Functional Groups : The former contains two ester linkages, whereas the latter includes a trifluoromethyl (-CF₃) group and a carboxamide (-CONH-) moiety.
  • Molecular Weight : The biphenyldiyl ester (454.48 g/mol) is significantly heavier than the carboxamide (364.32 g/mol), likely influencing solubility and diffusion properties .

Methyl 2-Methoxybenzoate (Simpler Ester Analog)

  • Structural Similarity : Shares the 2-methoxybenzoate group but lacks the biphenyl backbone.
  • Volatility and Emission Behavior : A 2022 study found methyl 2-methoxybenzoate exhibited unpredictable emission rates over time (R² < 0.9), unlike most esters tested . This suggests that the biphenyldiyl bis-ester’s extended aromatic system may enhance emission predictability due to reduced volatility.

Organophosphonates (e.g., 1,1'-(2,2'-Biphenyldiyl)bis(methylphosphonic Acid))

  • Functional Group Contrast: Organophosphonates contain phosphonic acid (-PO₃H₂) groups instead of esters.
  • Applications : Phosphonates are typically used as chelators or corrosion inhibitors, whereas biphenyldiyl esters may prioritize stability or serve as intermediates in polymer synthesis .

Research Findings and Key Insights

  • Volatility Trends : The biphenyldiyl bis-ester’s bulkier structure may reduce volatility compared to smaller esters like methyl 2-methoxybenzoate, aligning with the general correlation between molecular weight and emission predictability observed in prior studies .
  • Functional Group Impact : The ester groups in the target compound likely enhance hydrolytic stability compared to carboxamides, which are prone to enzymatic or acidic degradation.

Data Table: Comparative Analysis of Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Availability Key Properties
2,2'-Biphenyldiyl bis(2-methoxybenzoate) C₂₈H₂₂O₆ 454.48 Biphenyl, bis-ester 7 mg High molecular weight, aromatic
3-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide C₁₈H₁₅F₃N₂O₃ 364.32 Oxazole, carboxamide, -CF₃ 117 mg Moderate weight, polar groups
Methyl 2-methoxybenzoate C₉H₁₀O₃ 166.18 Ester, methoxy Not reported Low volatility unpredictability

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